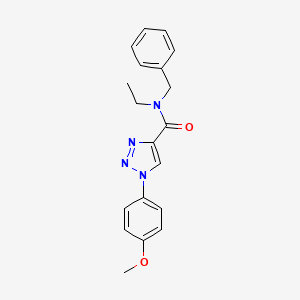![molecular formula C21H26FN5O2S2 B11204984 2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11204984.png)
2-{[2-(diethylamino)-7-oxo-6-(propan-2-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties
Preparation Methods
The synthesis of 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE involves multiple stepsCommon reagents used in the synthesis include hydrazonoyl halides, triethylamine, and arylidenemalononitrile . The reaction conditions typically involve refluxing in ethanol or acetic acid to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced at different positions on the thiazole ring through nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in cell proliferation and survival. The thiazole ring plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
3,5-Diphenyl-thiazolo[4,5-d]pyrimidin-2-one: Known for its anticancer activity.
Pyrano[2,3-d]thiazole derivatives: Exhibiting a wide range of medicinal properties.
1,3,4-Thiadiazole derivatives: Studied for their antimicrobial and anti-inflammatory activities.
Compared to these compounds, 2-{[2-(DIETHYLAMINO)-7-OXO-6-(PROPAN-2-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-FLUORO-2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of substituents, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C21H26FN5O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[2-(diethylamino)-7-oxo-6-propan-2-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H26FN5O2S2/c1-6-26(7-2)20-24-18-17(31-20)19(29)27(12(3)4)21(25-18)30-11-16(28)23-15-10-14(22)9-8-13(15)5/h8-10,12H,6-7,11H2,1-5H3,(H,23,28) |
InChI Key |
RUZOCMMFJSGAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(3-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11204903.png)
![{2,6-Dimethyl-7-[(4-phenylpiperazino)carbonyl]furo[2,3-f][1]benzofuran-3-yl}(4-phenylpiperazino)methanone](/img/structure/B11204909.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11204917.png)
![7-(3-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204922.png)
![3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11204925.png)

![6-(4-bromophenyl)-7-(4-chlorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204945.png)
![N-(4-acetylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204960.png)
![N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide](/img/structure/B11204968.png)
![7-(3-chlorophenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11204978.png)
![N-(2,5-difluorophenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204981.png)
![ethyl 4-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11204995.png)
![5-(3-Chlorophenyl)-7-ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11205005.png)
